molecular formula C8H14ClNOS B3095755 (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride CAS No. 1269052-60-9

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride

Cat. No.: B3095755
CAS No.: 1269052-60-9
M. Wt: 207.72
InChI Key: VLTXYEDUBGIVAK-UHFFFAOYSA-N
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Description

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride is a chemical compound with the molecular formula C8H13NOS·HCl It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride typically involves the reaction of thiazole derivatives with tert-butyl groups. One common method involves the reaction of 4-tert-butylthiazole with formaldehyde in the presence of hydrochloric acid to yield the desired product. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and scalability. Techniques such as microwave irradiation may be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to yield alcohols or other reduced forms.

    Substitution: The thiazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles or electrophiles under various conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    (4-Isopropyl-1,3-thiazol-2-YL)methanol hydrochloride: Similar structure with an isopropyl group instead of a tert-butyl group.

    (4-Methyl-1,3-thiazol-2-YL)methanol hydrochloride: Contains a methyl group instead of a tert-butyl group.

Uniqueness

(4-Tert-butyl-1,3-thiazol-2-YL)methanol hydrochloride is unique due to the presence of the bulky tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and effectiveness in certain applications compared to its analogs .

Properties

IUPAC Name

(4-tert-butyl-1,3-thiazol-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS.ClH/c1-8(2,3)6-5-11-7(4-10)9-6;/h5,10H,4H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLTXYEDUBGIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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